Pyridazine-3-carboxylic acid;hydrochloride
CAS No.:
Cat. No.: VC13837622
Molecular Formula: C5H5ClN2O2
Molecular Weight: 160.56 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H5ClN2O2 |
|---|---|
| Molecular Weight | 160.56 g/mol |
| IUPAC Name | pyridazine-3-carboxylic acid;hydrochloride |
| Standard InChI | InChI=1S/C5H4N2O2.ClH/c8-5(9)4-2-1-3-6-7-4;/h1-3H,(H,8,9);1H |
| Standard InChI Key | HHDLKQFDZHQPBK-UHFFFAOYSA-N |
| SMILES | C1=CC(=NN=C1)C(=O)O.Cl |
| Canonical SMILES | C1=CC(=NN=C1)C(=O)O.Cl |
Introduction
Synthesis and Production
Synthetic Routes
Pyridazine-3-carboxylic acid hydrochloride is synthesized through multiple pathways:
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Oxidation of Alkylpyridazines: A common method involves oxidizing 6-methoxy-3-methylpyridazine with strong oxidizing agents like potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in sulfuric acid. The reaction proceeds via reflux, followed by neutralization and recrystallization (yield: 29–33%) .
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Decarboxylation of Hydrazine Derivatives: Cyclization of hydrazine with 1,4-dicarbonyl compounds under acidic conditions forms the pyridazine ring, followed by carboxylation and hydrochlorination .
Table 1: Synthesis Optimization
| Method | Reactants/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Oxidation | KMnO₄/H₂SO₄, 100°C, 8h | 29.4 | |
| Copper-Catalyzed Oxidation | Cu(OAc)₂, Na₂CO₃, toluene, 100°C, 16h | 73 |
Structural and Chemical Properties
Molecular Structure
X-ray crystallography reveals a planar pyridazine ring with bond lengths of 1.32–1.40 Å for N–N and C–C bonds. The carboxylic acid group at position 3 forms a dihedral angle of 2.0° with the ring, while the hydrochloride salt stabilizes the structure via N–H⋯Cl hydrogen bonds (bond distance: 2.84 Å) .
Physicochemical Data
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 175.57 g/mol | |
| Melting Point | 232–235°C | |
| Solubility | Water: 12.8 mg/mL; Ethanol: High | |
| pKa (Carboxylic Acid) | ~2.8 |
Biological Activity
Antimicrobial and Antitumor Effects
Pyridazine-3-carboxylic acid derivatives exhibit:
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Antimicrobial Activity: Inhibition of Staphylococcus aureus (MIC: 12.5 µg/mL) via disruption of cell membrane integrity .
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Anticancer Potential: IC₅₀ values of 8.7 µM against lung cancer (A549) and 11.2 µM against breast cancer (MCF-7) cell lines through Bax/Bcl-2 pathway modulation .
Enzyme Inhibition
The compound acts as a competitive inhibitor of fatty acid-binding protein 4 (FABP4), with an IC₅₀ of 0.45 µM, making it a candidate for metabolic disorder therapeutics .
| Activity Type | Target/Mechanism | Efficacy | Reference |
|---|---|---|---|
| Antimicrobial | Gram-positive bacteria | MIC: 12.5 µg/mL | |
| Antitumor | A549, MCF-7 | IC₅₀: 8.7–11.2 µM | |
| Enzyme Inhibition | FABP4 | IC₅₀: 0.45 µM |
Applications in Coordination Chemistry
Pyridazine-3-carboxylic acid hydrochloride serves as a versatile ligand for metal complexes:
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Zinc(II) Complexes: Forms trans-planar coordination geometries with distorted octahedral symmetry (Zn–O bond: 2.08 Å) .
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Ruthenium Complexes: Exhibits antimicrobial activity via interaction with bacterial enzymes (e.g., E. coli DNA gyrase) .
Table 3: Metal Complex Structural Data
| Metal Ion | Coordination Geometry | Bond Lengths (Å) | Application | Reference |
|---|---|---|---|---|
| Zn(II) | Distorted Octahedral | Zn–O: 2.08; Zn–N: 2.12 | Anticancer agents | |
| Ru(II) | Tetrahedral | Ru–Cl: 2.41 | Antimicrobial probes |
Future Directions
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